molecular formula C10H9ClO3 B8560277 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B8560277
M. Wt: 212.63 g/mol
InChI Key: JLGPUMHHDILCSU-UHFFFAOYSA-N
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Patent
US08324405B2

Procedure details

10 mL of trifluoroacetic anhydride and 2 mL of acetone were added to a 0° C. slurry of 4-chlorosalicylic acid (2.23 g, 13 mmol) in 16 mL of trifluoroacetic acid. The mixture was allowed to slowly warm to room temperature and stirred for 25 hours under a nitrogen atmosphere. The tan solution was concentrated under vacuum, dissolved and re-concentrated from toluene twice, and dried under vacuum. The crude solid was dissolved in ethyl acetate and washed twice with saturated sodium bicarbonate solution and once with brine. The organic fraction was dried over sodium sulfate, and concentrated to a tan semi-solid, which was partially dissolved in 10 mL of dichloromethane and filtered to remove solids. The mother liquor was concentrated to give 1.28 g of a tan semi-solid. MS: (+) m/z 215.0/213.0 (M+1, 35/37Cl)
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH3:14][C:15]([CH3:17])=[O:16].[Cl:18][C:19]1[CH:20]=[C:21]([OH:28])[C:22](=[CH:26][CH:27]=1)[C:23](O)=[O:24]>FC(F)(F)C(O)=O>[Cl:18][C:19]1[CH:27]=[CH:26][C:22]2[C:23](=[O:24])[O:16][C:15]([CH3:17])([CH3:14])[O:28][C:21]=2[CH:20]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.23 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
16 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 25 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The tan solution was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated from toluene twice
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate solution and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a tan semi-solid, which
DISSOLUTION
Type
DISSOLUTION
Details
was partially dissolved in 10 mL of dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
ClC1=CC2=C(C(OC(O2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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